5-Ethylsulfonyl-1-phenyltetrazole
Overview
Description
5-Ethylsulfonyl-1-phenyltetrazole is a heterocyclic compound with the molecular formula C₉H₁₀N₄O₂S. It belongs to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Scientific Research Applications
5-Ethylsulfonyl-1-phenyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The inhibition efficiencies of PT and BTA are comparable, with the advantage that PT acts at a much lower concentration .
Safety and Hazards
5-Ethylsulfonyl-1-phenyltetrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
The reported experimental tests suggest 5-Phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion . This suggests that 5-Ethylsulfonyl-1-phenyltetrazole, being a derivative of 5-Phenyl-1H-tetrazole, may also have potential applications in similar areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfonyl-1-phenyltetrazole typically involves the reaction of 1-phenyltetrazole-5-thiol with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of ethylsulfonyl chloride and 1-phenyltetrazole in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethylsulfonyl-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted tetrazoles .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylsulfonyl-1-phenyltetrazole
- 5-Phenyl-1-acyl-1,2,3,4-tetrazoles
- 1-Phenyl-5-mercaptotetrazole
Uniqueness
5-Ethylsulfonyl-1-phenyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethylsulfonyl group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-ethylsulfonyl-1-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFCSFHTLJFUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353798 | |
Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3206-46-0 | |
Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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